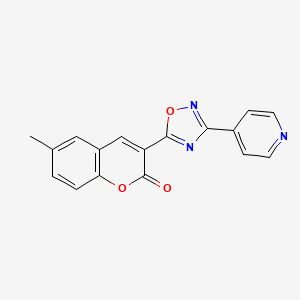![molecular formula C21H21N3O4 B2485492 N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898438-39-6](/img/structure/B2485492.png)
N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves complex organic reactions, including condensation, cyclization, and oxidation. For instance, compounds like 6-methoxy-4-quinolone have been synthesized from 5-methoxyindole-3-acetic acid through oxidation processes, showcasing the typical methodologies used in creating such structures (Hirano et al., 2004). Similarly, the synthesis of quinoxaline derivatives often involves oxidative cyclization processes, as demonstrated by the creation of organic salt BAPQ, highlighting the role of oxidative conditions in heterocyclic compound synthesis (Faizi et al., 2018).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including quinoline and oxalamide derivatives, is characterized by their complex aromatic systems and heteroatoms, which significantly influence their chemical behavior. The crystal structure analysis provides insights into their conformation and bonding, as seen in compounds like N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, which exhibits a nearly planar conformation due to intramolecular hydrogen bonding (Wen et al., 2006).
Chemical Reactions and Properties
Heterocyclic compounds like “N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide” undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions are pivotal in modifying the structure and properties of the compound for specific applications. For example, the Beckmann rearrangement in oximes of quinolines can lead to unexpected synthesis pathways, showing the diversity of reactions these compounds can undergo (Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of such complex molecules are influenced by their molecular structure, including melting points, boiling points, solubility, and crystal formation. The polymorphic modifications of certain compounds indicate the variability in physical properties based on molecular conformation and intermolecular interactions (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of “this compound” and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are central to their applicability in synthetic chemistry and drug design. The acid-catalyzed rearrangement of oxiranes to synthesize oxalamides demonstrates the compound's reactivity and the potential for creating diverse derivatives (Mamedov et al., 2016).
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
A study identified a compound with strong diuretic properties, which could be a new hypertension remedy. Polymorphic modifications of this compound, similar in structure to the requested compound, have been discovered, indicating its potential for diverse pharmaceutical applications due to differences in crystal packing and organizational levels within its structure (Shishkina et al., 2018).
Selective Human A3 Adenosine Receptor Antagonists
Another study designed a series of derivatives as human A3 adenosine receptor antagonists. These compounds show potential in developing treatments targeting the A3 adenosine receptor, with significant implications for treating various diseases (Catarzi et al., 2005).
Isolation from Natural Sources
A derivative was isolated from the leaves of Melicope moluccana T.G. Hartley, demonstrating the potential of natural sources in providing novel compounds for scientific research and potential therapeutic applications (Tanjung et al., 2017).
Synthesis and Characterization
The synthesis and characterization of organic salts derived from quinoxalines, similar to the requested compound, show diverse pharmacological applications. This highlights the compound's role in generating new classes of compounds with potential utility across various scientific and medicinal fields (Faizi et al., 2018).
Aldose Reductase Inhibitors
Quinoxalin-2(1H)-one based compounds, including structures related to the requested compound, have been developed as aldose reductase inhibitors. These inhibitors are promising for treating diabetic complications due to their antioxidant activity, suggesting the compound's utility in developing multifunctional treatments for diabetes (Qin et al., 2015).
properties
IUPAC Name |
N-(3-methoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-17-6-2-5-15(12-17)22-20(26)21(27)23-16-10-13-4-3-9-24-18(25)8-7-14(11-16)19(13)24/h2,5-6,10-12H,3-4,7-9H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQNHUQFBUALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

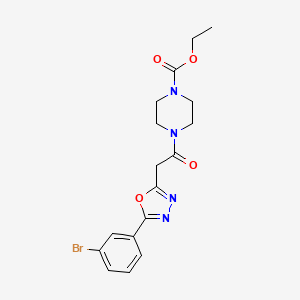
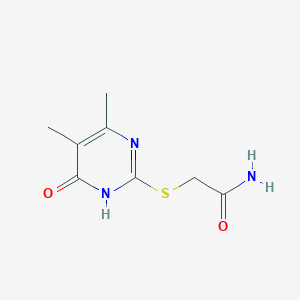
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)
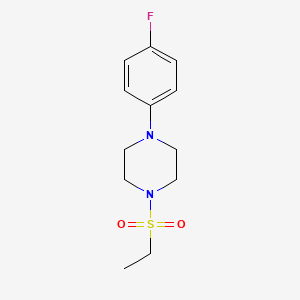
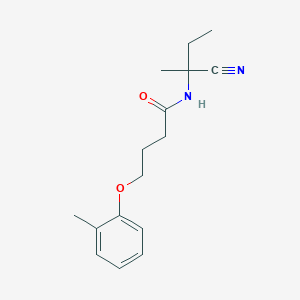
![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2485427.png)
![3,4,5-triethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2485428.png)
